molecular formula C23H26N2O B5176006 N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide

N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide

Cat. No.: B5176006
M. Wt: 346.5 g/mol
InChI Key: LKLFNWAQJYRLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide is a complex organic compound that combines the structural features of adamantane, pyridine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide typically involves the reaction of 1-adamantanecarboxylic acid with N-benzyl-2-pyridinamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes nucleophilic substitution to yield the desired amide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amide derivatives, and substituted benzyl or pyridinyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity, while the pyridinyl and benzyl groups contribute to specific interactions with the target site. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(2-pyridinyl)benzenesulfonamide
  • N-benzyl-N-(2-pyridinyl)thiourea
  • N-(2-pyridinyl)cyclohexanecarboxamide

Uniqueness

N-benzyl-N-(2-pyridinyl)-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and rigidity compared to other similar compounds. This structural feature can lead to improved binding affinity and specificity in biological applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-benzyl-N-pyridin-2-yladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c26-22(23-13-18-10-19(14-23)12-20(11-18)15-23)25(21-8-4-5-9-24-21)16-17-6-2-1-3-7-17/h1-9,18-20H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLFNWAQJYRLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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